An In-depth Technical Guide to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
An In-depth Technical Guide to 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed public-domain data on this specific compound is nascent, this document, grounded in established chemical principles and data from closely related analogues, illuminates its structural features, a probable high-yield synthetic route, and its potential as a versatile building block in the discovery of novel therapeutics. We will delve into the chemical rationale behind its synthesis and functional group characteristics, offering field-proven insights for its application in research and development. The primary Chemical Abstracts Service (CAS) number for this compound is 40833-68-9 .[1]
Introduction: Unveiling a Scaffold of Potential
In the landscape of drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine emerges as a compound of interest due to the convergence of three key structural alerts: an activated aryl halide, a nitroaromatic system, and the privileged morpholine scaffold. The morpholine ring, in particular, is a ubiquitous feature in a vast array of approved drugs and clinical candidates, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. This guide will dissect the constituent parts of the title compound to project its reactivity, synthetic utility, and potential applications in medicinal chemistry.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is presented in the table below. These values are critical for predicting its behavior in various solvent systems and its potential for oral absorption and bioavailability.
| Property | Value | Source |
| CAS Number | 40833-68-9 | ChemicalBook[1] |
| Molecular Formula | C10H11ClN2O5S | PubChemLite[2] |
| Molecular Weight | 306.72 g/mol | PubChemLite[2] |
| Predicted XlogP | 1.2 | PubChemLite[2] |
| Hydrogen Bond Donors | 0 | PubChemLite |
| Hydrogen Bond Acceptors | 6 | PubChemLite |
The predicted octanol-water partition coefficient (XlogP) of 1.2 suggests a favorable balance between lipophilicity and hydrophilicity, a desirable characteristic for drug candidates. The absence of hydrogen bond donors and the presence of six acceptors will influence its solubility and interaction with biological targets.
Synthesis and Reaction Mechanism
Synthesis of the Key Precursor: 2-Chloro-5-nitrobenzenesulfonyl Chloride
The synthesis of the essential precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, is a well-established process. A common method involves the chlorosulfonation of 1-chloro-4-nitrobenzene. The reaction mixture is typically cooled and then added to ice water, leading to the precipitation of the solid 2-chloro-5-nitrobenzenesulfonyl chloride, which can be easily filtered.[3] This precursor is noted as a valuable intermediate for numerous syntheses, including the production of dyes.[3]
Final Synthetic Step: Sulfonamide Formation
The formation of the target compound proceeds via the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a suitable base to neutralize the hydrochloric acid byproduct. Pyridine is often a solvent of choice for such reactions as it can also act as the base.
Caption: Proposed synthetic workflow for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.
Experimental Protocol (Postulated)
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous pyridine at room temperature.
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Addition of Morpholine: To the stirred solution, add morpholine (1.1 eq) dropwise via a syringe. An exothermic reaction may be observed. Maintain the temperature below 30°C using a water bath if necessary.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product should precipitate out as a solid.
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Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove pyridine hydrochloride. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine lies in its potential as a versatile chemical intermediate for the synthesis of more complex molecules with potential biological activity.
A Scaffold for Further Functionalization
The presence of both a chloro and a nitro group on the phenyl ring opens up numerous avenues for further chemical modification.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro and sulfonyl groups, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, to build molecular complexity.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a key functional handle for amide bond formation, sulfonylation, or participation in other coupling reactions, enabling the synthesis of diverse compound libraries.[4] Related 4-(4-nitrophenyl)morpholine derivatives are considered important intermediates in the synthesis of antitumor drugs.[5]
Caption: Potential pathways for the chemical modification of the title compound.
The Role of the Arylsulfonylmorpholine Moiety
Arylsulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[6][7] The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical properties and in vivo performance.
Safety and Handling
While a specific safety data sheet (SDS) for 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine is available, general precautions for handling related compounds should be observed.[1] For instance, related nitrophenyl morpholine compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine represents a promising, yet underexplored, chemical entity. Its straightforward synthesis from readily available starting materials, combined with its potential for diverse functionalization, makes it an attractive building block for medicinal chemists. The insights provided in this guide, derived from the analysis of its structural components and related compounds, are intended to empower researchers to unlock the full potential of this versatile molecule in the quest for novel therapeutic agents. Further research into its biological activities and applications is highly encouraged.
References
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PubChemLite. 4-((2-chloro-5-nitrophenyl)sulfonyl)morpholine (C10H11ClN2O5S). Available from: [Link].
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MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link].
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National Institutes of Health. 4-(4-Nitrophenyl)morpholine - PMC. Available from: [Link].
- Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
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PubChem. 4-(4-Nitrophenyl)morpholine. Available from: [Link].
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PubMed Central (PMC). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Available from: [Link].
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PubMed. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Available from: [Link].
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Substituted Product